molecular formula C9H18ClN B8491316 N-[3-chloropropyl]-4-methylpiperidine

N-[3-chloropropyl]-4-methylpiperidine

Cat. No.: B8491316
M. Wt: 175.70 g/mol
InChI Key: DGAKXCFQCSDXBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-Chloropropyl]-4-methylpiperidine is a substituted piperidine derivative featuring a 3-chloropropyl group attached to the nitrogen atom of the 4-methylpiperidine scaffold. For example, compounds like N-(3-chloropropyl)-4-piperidinyl diphenylacetate are known to form stable azetidinium ions in aqueous solutions, which exhibit high affinity for muscarinic receptor subtypes . The 3-chloropropyl moiety is a critical functional group in prodrug design, enabling targeted delivery and sustained pharmacological effects through in vivo transformations.

Properties

Molecular Formula

C9H18ClN

Molecular Weight

175.70 g/mol

IUPAC Name

1-(3-chloropropyl)-4-methylpiperidine

InChI

InChI=1S/C9H18ClN/c1-9-3-7-11(8-4-9)6-2-5-10/h9H,2-8H2,1H3

InChI Key

DGAKXCFQCSDXBU-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CCCCl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues
Compound Name Core Structure Key Substituents Pharmacological Relevance Reference
N-[3-Chloropropyl]-4-methylpiperidine 4-Methylpiperidine N-linked 3-chloropropyl Potential prodrug (inferred) -
N-(3-Chloropropyl)-4-piperidinyl diphenylacetate Piperidine 3-Chloropropyl, diphenylacetate Muscarinic receptor antagonist
1-(3'-Chloropropyl)-4-methylpiperazine Piperazine 3-Chloropropyl, 4-methyl Antipsychotic (Trifluoperazine)
N-(3-Chloropropyl)butylamine Butylamine 3-Chloropropyl Impurity in dronedarone synthesis

Key Findings :

  • Receptor Binding : The azetidinium ion derived from N-(3-chloropropyl)-4-piperidinyl diphenylacetate shows high affinity for M1, M3, M4, and M5 muscarinic receptors (KD ≈ 2.4–6.6 nM) but 10–14-fold lower affinity for M2 subtypes. This contrasts with the parent compound, which is 130-fold less potent, highlighting the importance of the 3-chloropropyl group in prodrug activation .
  • Pharmaceutical Applications : The 3-chloropropyl group in Trifluoperazine (a piperazine derivative) enhances central nervous system penetration, enabling antipsychotic effects. Structural differences (piperidine vs. piperazine) influence target specificity and metabolic stability .

Catalytic Performance Table :

Catalyst Substrate TOF (h⁻¹) TON (45 h) Selectivity (P3) Stability (Activity Loss)
3@Al2O3-uncal 4-Methylpiperidine 9200 91,000 60–80% 25%
Pt/C H12-MBP* 437–193 <10,000 <50% >50%

*Hexahydro-4-methylbiphenyl

Impurity and Stability Profiles
  • N-(3-Chloropropyl)butylamine : Detected as an impurity in dronedarone synthesis, emphasizing the need for stringent process control to avoid byproducts during alkylation steps .
  • Degradation Pathways : Chloropropyl-piperidine derivatives are prone to hydrolysis or cyclization (e.g., azetidinium ion formation), which can enhance or diminish bioactivity depending on the application .

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